molecular formula C12H14N2O2 B13880179 3-(2-Methoxyethoxy)quinolin-6-amine

3-(2-Methoxyethoxy)quinolin-6-amine

Cat. No.: B13880179
M. Wt: 218.25 g/mol
InChI Key: DEIDFNVBJMTXRO-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)quinolin-6-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core with a 2-methoxyethoxy group at the 3-position and an amine group at the 6-position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)quinolin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyethanol with 3-chloroquinoline-6-amine under basic conditions to introduce the 2-methoxyethoxy group at the 3-position. The reaction typically requires a base such as potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)quinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)quinolin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in the regulation of cell proliferation, apoptosis, and survival. The compound binds to the catalytic site of EGFR, forming hydrogen bonds and pi-pi interactions, thereby inhibiting its activity and preventing the downstream signaling events that lead to tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethoxy)quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethoxy group enhances its solubility and bioavailability, while the amine group at the 6-position allows for further functionalization and derivatization .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(2-methoxyethoxy)quinolin-6-amine

InChI

InChI=1S/C12H14N2O2/c1-15-4-5-16-11-7-9-6-10(13)2-3-12(9)14-8-11/h2-3,6-8H,4-5,13H2,1H3

InChI Key

DEIDFNVBJMTXRO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C2C=CC(=CC2=C1)N

Origin of Product

United States

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